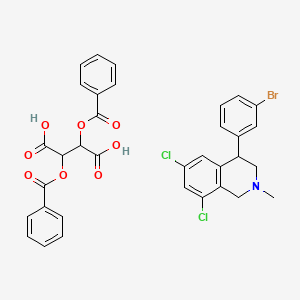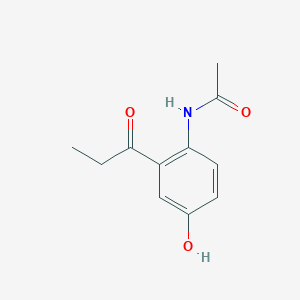
N-(4-hydroxy-2-propanoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-propanoylphenyl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a hydroxy group and a propanoyl group, as well as an acetamide group. This structure imparts specific chemical properties that make it valuable in different applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-propanoylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, and the catalyst precursor [PdCl2(dppb)] is used to achieve high selectivity towards the desired product . The reaction conditions are optimized to produce this compound with an 85% molar selectivity in approximately 5 hours .
Industrial Production Methods: Industrial production of this compound often involves multistep procedures that use raw materials such as phenol, 4-nitrophenol, or nitrobenzene . These processes, however, face challenges related to sustainability, including low overall yield and severe effluent problems . Efforts are ongoing to develop more efficient and environmentally friendly production methods.
化学反応の分析
Types of Reactions: N-(4-hydroxy-2-propanoylphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the hydroxy group, amino group, and keto group allows for diverse reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve reagents like halogens or alkylating agents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines . Substitution reactions can lead to various substituted derivatives of the original compound .
科学的研究の応用
N-(4-hydroxy-2-propanoylphenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor of cyclooxygenases (COX), enzymes responsible for the production of prostaglandins . This makes it a candidate for the development of anti-inflammatory drugs . Additionally, its ability to form complexes with metal ions like iron (III) is of interest in medicinal chemistry .
作用機序
The mechanism of action of N-(4-hydroxy-2-propanoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the cyclooxygenase (COX) enzyme, which it inhibits, thereby reducing the production of prostaglandins . This inhibition leads to anti-inflammatory, analgesic, and antipyretic effects . The compound’s structure allows it to interact with the active site of the COX enzyme, blocking its activity .
類似化合物との比較
N-(4-hydroxy-2-propanoylphenyl)acetamide can be compared with other similar compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol) and N-(2-hydroxyphenyl)acetamide . While all these compounds share a common acetamide group, their differing substituents on the benzene ring impart unique properties.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactivity and applications, from synthetic chemistry to medicinal research. Ongoing studies aim to further explore its properties and develop more efficient production methods to harness its full potential.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
N-(4-hydroxy-2-propanoylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-3-11(15)9-6-8(14)4-5-10(9)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
InChIキー |
STSQUJBDOGIDQQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
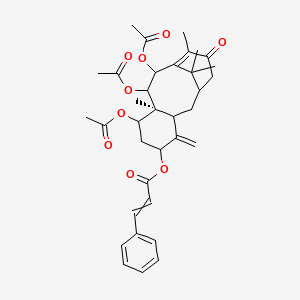
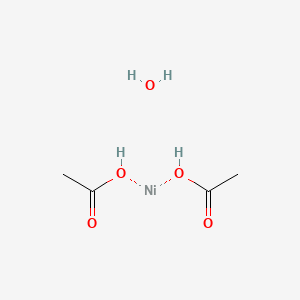
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
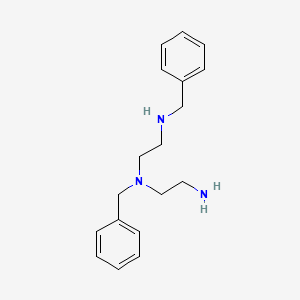
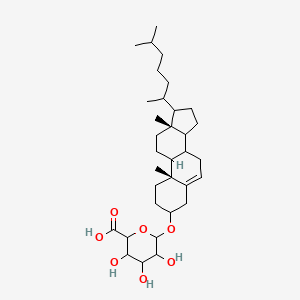
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
